REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15]1([NH2:22])[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:21][C:16]2[C:15]([NH2:22])=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)=O
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Name
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|
Quantity
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1.14 g
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Type
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reactant
|
Smiles
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C1(=C(C=CC=C1)N)N
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Name
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|
Quantity
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15 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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1.34 g
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Type
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reactant
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Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction was stirred at room temperature for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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The reaction was quenched with 50 mL of CH3OH
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Type
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ADDITION
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Details
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diluted with EtOAc
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Type
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FILTRATION
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Details
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After filtering molecular sieves
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was partitioned between 50 mL of EtOAc and 30 ml saturated NaHCO3 aqueous solution
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Type
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CUSTOM
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Details
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After separating layers
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with 2×50 mL EtOAc
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Type
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WASH
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Details
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The combined organic phases were washed with 15 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
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The residue was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with 100% EtOAc
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC=1C(=CC=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 666 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |